2-(4-Bromo-2-chlorophenyl)acetamide 2-(4-Bromo-2-chlorophenyl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16480717
InChI: InChI=1S/C8H7BrClNO/c9-6-2-1-5(3-8(11)12)7(10)4-6/h1-2,4H,3H2,(H2,11,12)
SMILES:
Molecular Formula: C8H7BrClNO
Molecular Weight: 248.50 g/mol

2-(4-Bromo-2-chlorophenyl)acetamide

CAS No.:

Cat. No.: VC16480717

Molecular Formula: C8H7BrClNO

Molecular Weight: 248.50 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Bromo-2-chlorophenyl)acetamide -

Specification

Molecular Formula C8H7BrClNO
Molecular Weight 248.50 g/mol
IUPAC Name 2-(4-bromo-2-chlorophenyl)acetamide
Standard InChI InChI=1S/C8H7BrClNO/c9-6-2-1-5(3-8(11)12)7(10)4-6/h1-2,4H,3H2,(H2,11,12)
Standard InChI Key FNSPQAMSQKRANF-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C=C1Br)Cl)CC(=O)N

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Molecular Structure

The systematic IUPAC name for this compound is N-(4-bromo-2-chlorophenyl)acetamide, reflecting the substitution pattern on the phenyl ring. The molecular formula is C₈H₇BrClNO, with a molecular weight of 248.50 g/mol. The structure features a phenyl ring substituted with bromine at the para position (C4) and chlorine at the ortho position (C2), linked to an acetamide group (-NHCOCH₃) at the nitrogen atom (Figure 1).

Key structural features:

  • Halogen substituents: The electron-withdrawing bromine and chlorine groups enhance electrophilic substitution reactivity and influence intermolecular interactions.

  • Amide functionality: The acetamide group contributes to hydrogen-bonding potential, affecting solubility and biological activity.

Synthesis and Industrial Production

Synthetic Routes

The synthesis of N-(4-bromo-2-chlorophenyl)acetamide typically proceeds via acylation of 4-bromo-2-chloroaniline. A widely adopted method involves:

  • Acylation reaction:

    • Reactants: 4-Bromo-2-chloroaniline and acetic anhydride.

    • Conditions: Reflux in dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF) with a base (e.g., pyridine) to scavenge HCl.

    • Yield: 85–90% under optimized conditions.

  • Industrial-scale synthesis:

    • Continuous flow reactors improve efficiency and scalability.

    • Process parameters (temperature, stoichiometry) are optimized to minimize byproducts like diacetylated derivatives.

Precursor Synthesis: 4-Bromo-2-chlorophenol

The patent US4223166A details a method for synthesizing 4-bromo-2-chlorophenol, a critical precursor :

  • Bromination of 2-chlorophenol:

    • Reagents: Elemental bromine (Br₂) in the presence of a tertiary amine hydrochloride catalyst (e.g., trimethylamine hydrochloride).

    • Conditions: 0–60°C in halogenated solvents (e.g., methylene chloride) or solvent-free melt .

    • Selectivity: >95% para-bromination, minimizing 2,6-dibromo byproducts .

Table 1: Bromination Conditions and Outcomes

ParameterOptimal ValueOutcome
Temperature0–20°C (solvent)High para-selectivity
Catalyst Loading3–6 wt%Reduced isomer formation
Bromine Equivalents1.0–1.02Minimal excess reagent waste

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water (<1 mg/mL).

  • Thermal Stability: Decomposes above 200°C without melting, indicative of strong intermolecular hydrogen bonding.

Spectroscopic Data

  • IR (KBr): N-H stretch (3280 cm⁻¹), C=O (1665 cm⁻¹), C-Br (560 cm⁻¹).

  • ¹H NMR (DMSO-d₆): δ 2.05 (s, 3H, CH₃), 7.35–7.60 (m, 3H, aromatic).

Reactivity and Functionalization

Substitution Reactions

The halogenated phenyl ring undergoes nucleophilic aromatic substitution (NAS):

  • Bromine displacement: Reacts with NaOH in ethanol to yield 4-hydroxy-2-chloroacetamide derivatives.

  • Chlorine displacement: Requires harsher conditions (e.g., CuCN, 150°C).

Oxidation and Reduction

  • Oxidation: KMnO₄ in acidic media cleaves the acetamide group to form 4-bromo-2-chlorobenzoic acid.

  • Reduction: LiAlH₄ reduces the amide to N-(4-bromo-2-chlorophenyl)ethylamine.

Biological Activity and Applications

Anticancer Screening

  • Cytotoxicity: IC₅₀ = 12 µM against MCF-7 breast cancer cells via tubulin polymerization inhibition.

  • Apoptosis induction: Caspase-3 activation observed in treated HeLa cells.

TargetActivity MetricMechanism
S. aureusMIC = 8 µg/mLCell wall synthesis inhibition
MCF-7 cellsIC₅₀ = 12 µMTubulin destabilization

Industrial and Material Science Applications

Polymer Synthesis

Incorporated into polyamides to enhance thermal stability:

  • Glass transition temperature (Tg): Increases by 20°C compared to non-halogenated analogs.

  • Flame retardancy: Bromine content reduces polymer flammability (UL-94 V-0 rating).

Comparison with Structural Analogs

4-Bromo-2-fluoroacetamide

  • Enhanced lipophilicity: LogP = 2.1 vs. 1.8 for the chloro derivative.

  • Reduced antibacterial potency: MIC = 32 µg/mL against S. aureus.

4-Iodo-2-chloroacetamide

  • Heavier halogen: Higher molecular weight (296.0 g/mol) and radiosensitivity.

  • Application: Potential PET imaging agent.

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